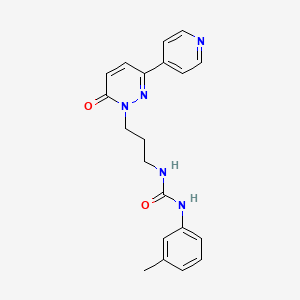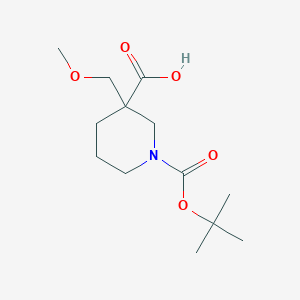
1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H23NO5 . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The tert-butoxycarbonyl group is attached to one of the nitrogen’s adjacent carbons, and the methoxymethyl group is attached to the other . The carboxylic acid group is attached to the same carbon as the methoxymethyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.33 g/mol . It is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .Scientific Research Applications
Synthesis and Structural Studies
Dipeptide Synthesis and Conformation Analysis
The dipeptide Boc-D-Ala-L-Pip-NH(i)Pr, containing a D-L heterochiral sequence and 1-(tert-butoxycarbonyl) moiety, adopts a type II' beta-turn conformation, providing insights into peptide conformational studies and synthetic strategies (Didierjean, Boussard, & Aubry, 2002).
Novel Asymmetric Synthesis of Piperidine Derivatives
Research demonstrates the asymmetric synthesis of various piperidine derivatives involving the tert-butoxycarbonyl group, highlighting its utility in creating complex molecular structures with potential pharmacological applications (Xue et al., 2002).
Chemical Process Optimization
Intermediate Synthesis for Vandetanib
The tert-butoxycarbonyl moiety is utilized in the synthesis of intermediates for Vandetanib, a medication used in cancer treatment. This research contributes to the optimization of pharmaceutical synthesis processes (Wei et al., 2010).
Production of Key Proteinkinase Inhibitor Intermediates
The compound is used in the preparation of crucial intermediates for CP-690550, a potent proteinkinase inhibitor, showcasing its relevance in the development of important therapeutic agents (Hao et al., 2011).
Development of Bioactive Molecules
Synthesis of Bioactive Alkaloids
Research indicates the application of the tert-butoxycarbonyl moiety in the enantioselective synthesis of various bioactive alkaloids like sedridine and coniine, demonstrating its role in the synthesis of biologically active compounds (Passarella et al., 2005).
Labeling of Bioactive Molecules in Radiopharmaceuticals
The compound is involved in the mixed ligand fac-tricarbonyl complexes for labeling bioactive molecules, essential in developing radiopharmaceuticals for diagnostic imaging (Mundwiler et al., 2004).
Conformational and Structural Elucidation
- Crystallographic Analysis: Crystal structure analysis of compounds involving the tert-butoxycarbonyl moiety helps in understanding the stereochemistry and conformational properties of complex molecules, contributing to the field of structural chemistry (Yuan et al., 2010).
Medicinal Chemistry Applications
- Development of Triple Reuptake Inhibitors: The compound is used in the synthesis of novel triple reuptake inhibitors, indicating its importance in the creation of new pharmacological agents (Yamashita et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-6-13(8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPGAEQUTYNLKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(COC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)
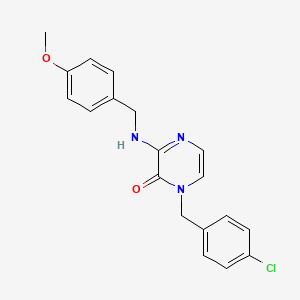
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)
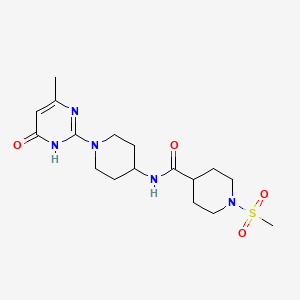
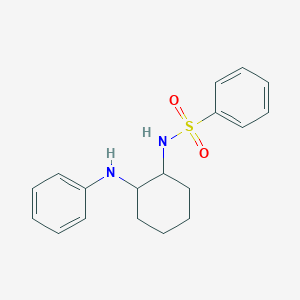
![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)
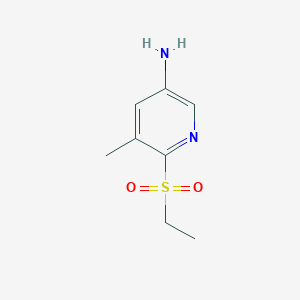
![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)
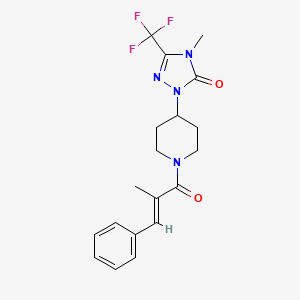
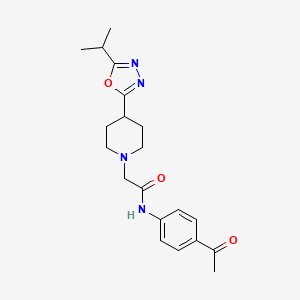
![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)

